molecular formula C12H19NO3 B13021635 tert-butyl (1S,4R,5R)-5-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R,5R)-5-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13021635
M. Wt: 225.28 g/mol
InChI Key: KVXGPSXMRBGJBY-GUBZILKMSA-N
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Description

tert-Butyl (1S,4R,5R)-5-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1S,4R,5R)-5-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h7-10H,4-6H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

KVXGPSXMRBGJBY-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,4R,5R)-5-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products:

    Oxidation: The major product is the carboxylic acid derivative.

    Reduction: The major product is the hydroxymethyl derivative.

    Substitution: The major product is the carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex molecules due to its reactive formyl and ester groups.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly enzymes that interact with formyl or ester groups.

Medicine:

    Drug Development:

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,5R)-5-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

  • tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness: The presence of the formyl group in tert-butyl (1S,4R,5R)-5-formyl-2-azabicyclo[221]heptane-2-carboxylate distinguishes it from other similar compounds

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